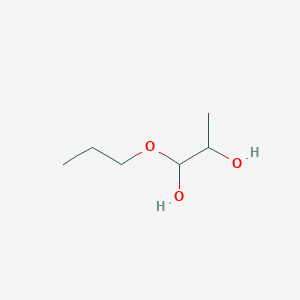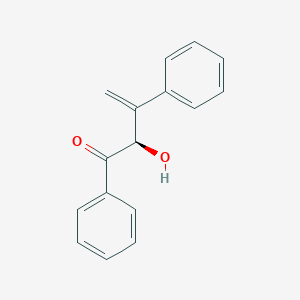
(2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one: is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a hydroxyl group (-OH) and two phenyl groups attached to a butenone backbone. Its unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one typically involves the use of chiral catalysts or reagents to ensure the formation of the desired enantiomer. One common method is the asymmetric reduction of a precursor compound, such as a diketone, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various alcohols or hydrocarbons.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one is used as a chiral building block in organic synthesis. Its enantiomeric purity makes it valuable for the synthesis of other chiral compounds.
Biology: The compound’s ability to interact with biological molecules makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(2S)-2-Hydroxy-1,3-diphenylbut-3-en-1-one: The enantiomer of the compound, with opposite stereochemistry.
1,3-Diphenylbut-3-en-1-one: A similar compound lacking the hydroxyl group.
2-Hydroxy-1,3-diphenylpropan-1-one: A compound with a similar structure but different carbon chain length.
Uniqueness: (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in chiral-specific reactions and interactions makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
63257-46-5 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(2R)-2-hydroxy-1,3-diphenylbut-3-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-12(13-8-4-2-5-9-13)15(17)16(18)14-10-6-3-7-11-14/h2-11,15,17H,1H2/t15-/m1/s1 |
InChI Key |
LTUYEWFZKBNENV-OAHLLOKOSA-N |
Isomeric SMILES |
C=C(C1=CC=CC=C1)[C@H](C(=O)C2=CC=CC=C2)O |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14510227.png)
![2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride](/img/structure/B14510228.png)
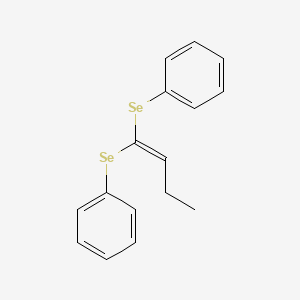
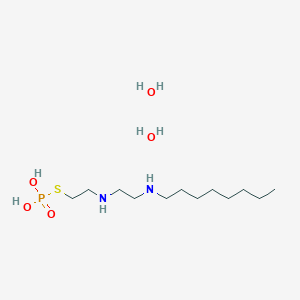
![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)

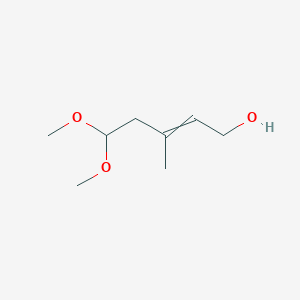
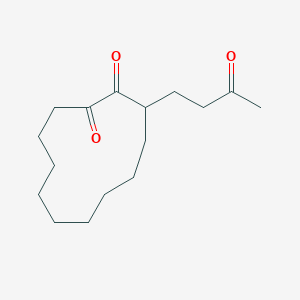

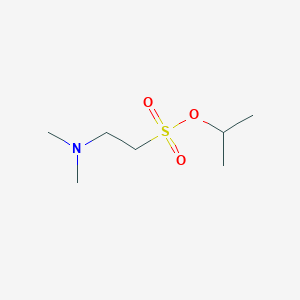
![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)
